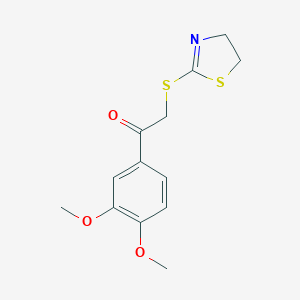

![molecular formula C21H15ClFN3O3S2 B269874 N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269874.png)

N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide, also known as CFTR inhibitor-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that regulates the flow of ions across cell membranes, and mutations in the CFTR gene can cause cystic fibrosis, a life-threatening genetic disease affecting the lungs, pancreas, and other organs. CFTR inhibitor-172 has been studied extensively as a potential therapeutic agent for cystic fibrosis, and its synthesis, mechanism of action, and biochemical and physiological effects have been investigated in detail.

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide inhibitor-172 works by binding to a specific site on the N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide protein, known as the ATP-binding site, and blocking the activity of the protein. This prevents the movement of chloride ions across cell membranes, leading to a decrease in the amount of mucus produced in the lungs and other organs affected by cystic fibrosis.

Biochemical and Physiological Effects:

N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide inhibitor-172 has been shown to have a number of biochemical and physiological effects in cells and animal models of cystic fibrosis. These effects include increased N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide expression on the cell surface, improved chloride transport, reduced mucus accumulation in the lungs, and improved lung function. N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide inhibitor-172 has also been shown to reduce inflammation and improve bacterial clearance in the lungs of cystic fibrosis patients.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide inhibitor-172 has several advantages for lab experiments, including its high potency and specificity for N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide, as well as its ability to improve the function of ΔF508-N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide, the most common cystic fibrosis mutation. However, N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide inhibitor-172 has limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

Future research on N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide inhibitor-172 may focus on optimizing its pharmacokinetic properties, improving its specificity and potency, and developing new formulations for clinical use. Other potential future directions include investigating the use of N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide inhibitor-172 in combination with other drugs for cystic fibrosis treatment, as well as exploring its potential for the treatment of other diseases involving ion channel dysfunction.

Synthesis Methods

N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide inhibitor-172 can be synthesized using a multistep process involving the coupling of various intermediates. The synthesis typically begins with the reaction of 3-chloro-4-fluoroaniline with 1,2-dibromoethane to form the intermediate 3-chloro-4-fluoro-N-(2-bromoethyl)aniline. This intermediate is then reacted with sodium sulfide to form the thioether derivative, which is further reacted with 1-(phenylsulfonyl)-1H-benzimidazole to form N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide inhibitor-172.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide inhibitor-172 has been extensively studied in scientific research as a potential therapeutic agent for cystic fibrosis. Studies have shown that N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide inhibitor-172 can effectively inhibit the activity of N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide and improve the function of N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide in cells carrying the most common cystic fibrosis mutation, ΔF508. N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide inhibitor-172 has also been shown to increase the expression of N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide on the cell surface, which can improve chloride transport and reduce the accumulation of mucus in the lungs of cystic fibrosis patients.

properties

Product Name |

N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide |

|---|---|

Molecular Formula |

C21H15ClFN3O3S2 |

Molecular Weight |

475.9 g/mol |

IUPAC Name |

2-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanyl-N-(3-chloro-4-fluorophenyl)acetamide |

InChI |

InChI=1S/C21H15ClFN3O3S2/c22-16-12-14(10-11-17(16)23)24-20(27)13-30-21-25-18-8-4-5-9-19(18)26(21)31(28,29)15-6-2-1-3-7-15/h1-12H,13H2,(H,24,27) |

InChI Key |

SKKDKHNEEOKSDJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-methyl-2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B269812.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B269825.png)

![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B269839.png)

![3-(3-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269859.png)

![6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269861.png)

![1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B269869.png)

![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269870.png)

![N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269873.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269876.png)

![N-(5-chloro-2-pyridinyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269877.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B269878.png)